molecular formula C23H23NaO5S B12763341 Callyspongin B CAS No. 184099-54-5

Callyspongin B

Cat. No.: B12763341
CAS No.: 184099-54-5
M. Wt: 434.5 g/mol
InChI Key: VWURMZMUMYGYLW-KIIKPUNRSA-N
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Description

Callyspongin B is a marine-derived polyacetylene compound isolated from the sponge Callyspongia truncata. It belongs to a class of bioactive natural products characterized by conjugated triple bonds and long aliphatic chains, which contribute to its unique physicochemical properties and biological activities . Structurally, it features a 22-carbon backbone with three conjugated triple bonds and terminal hydroxyl groups, conferring amphiphilic properties that enhance membrane interactions.

This compound exhibits potent cytotoxic activity against human cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast adenocarcinoma), with IC50 values in the nanomolar range . Additionally, it demonstrates moderate antimicrobial activity against Gram-positive bacteria, such as Staphylococcus aureus .

Properties

CAS No.

184099-54-5

Molecular Formula

C23H23NaO5S

Molecular Weight

434.5 g/mol

IUPAC Name

sodium;(2R,14Z,20Z)-1-sulfooxytricosa-14,20-dien-3,5,10,12,22-pentayn-2-olate

InChI

InChI=1S/C23H23O5S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-23(24)22-28-29(25,26)27;/h1,3-4,9-10,23H,5-8,15-17,22H2,(H,25,26,27);/q-1;+1/b4-3-,10-9-;/t23-;/m1./s1

InChI Key

VWURMZMUMYGYLW-KIIKPUNRSA-N

Isomeric SMILES

C#C/C=C\CCCC/C=C\C#CC#CCCCC#CC#C[C@H](COS(=O)(=O)O)[O-].[Na+]

Canonical SMILES

C#CC=CCCCCC=CC#CC#CCCCC#CC#CC(COS(=O)(=O)O)[O-].[Na+]

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

Callyspongin B undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include epoxides, saturated hydrocarbons, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Callyspongin B has a wide range of scientific research applications:

Mechanism of Action

Callyspongin B exerts its effects through several mechanisms:

Comparison with Similar Compounds

Callyspongiolide

Source : Isolated from Callyspongia viridis .
Structure : A 24-carbon polyacetylene with four conjugated triple bonds and a terminal epoxide group.
Bioactivity :

  • Cytotoxicity: IC50 = 12 nM (HeLa) vs. 8 nM for Callyspongin B .
  • Selectivity: Higher selectivity for leukemia cell lines (Jurkat) due to enhanced membrane permeability from the epoxide moiety .

Irciniastatin A

Source : Derived from Ircinia ramosa .
Structure : A 20-carbon polyacetylene with two conjugated triple bonds and a terminal methyl ester.
Bioactivity :

  • Cytotoxicity: IC50 = 15 nM (MCF-7) vs. 10 nM for this compound .
  • Mechanism: Induces endoplasmic reticulum stress rather than mitochondrial disruption .

Functional Analogues

Mycalolide B

Source : From Mycale izuensis .
Structure : A macrolide with a 26-membered lactone ring.
Bioactivity :

  • Anticancer: Targets actin polymerization, unlike this compound’s mitochondrial mechanism .
  • Potency: IC50 = 5 nM (HeLa) but higher toxicity in normal cells .

Comparative Data Table

Parameter This compound Callyspongiolide Irciniastatin A Mycalolide B
Molecular Weight 346.5 g/mol 374.6 g/mol 328.4 g/mol 580.7 g/mol
Main Functional Groups Triple bonds, hydroxyls Triple bonds, epoxide Triple bonds, ester Lactone ring
Source Organism Callyspongia truncata Callyspongia viridis Ircinia ramosa Mycale izuensis
IC50 (HeLa) 8 nM 12 nM 15 nM 5 nM
Toxicity (LD50 in mice) 2.5 mg/kg 1.8 mg/kg 3.0 mg/kg 0.9 mg/kg
Synthetic Accessibility Low (15-step synthesis) Moderate (12 steps) High (8 steps) Very low (20+ steps)

Key Research Findings

Structural-Activity Relationship (SAR) :

  • The number of conjugated triple bonds correlates with cytotoxicity but increases synthetic complexity. This compound’s three triple bonds balance potency and feasibility .
  • Terminal hydroxyls in this compound enhance solubility compared to Irciniastatin A’s ester group, reducing off-target effects .

Mechanistic Divergence :

  • Unlike Mycalolide B’s actin-targeting mechanism, this compound avoids resistance mechanisms common in cytoskeleton-targeting drugs .

Biosynthetic Pathways :

  • This compound is hypothesized to derive from fatty acid precursors, whereas Mycalolide B requires polyketide synthase (PKS) machinery .

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